N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Triazolopyridazine protons : Aromatic signals at δ 8.45–9.10 ppm (doublets and triplets, J = 5–8 Hz), consistent with deshielded protons in the fused heteroaromatic system.
- Piperidine protons : Axial and equatorial protons resonate at δ 1.50–3.20 ppm, with the carboxamide-proximal H-3 appearing as a multiplet at δ 4.10–4.30 ppm.
- 4-Chlorophenyl protons : Two doublets (δ 7.25–7.45 ppm, J = 8.5 Hz) corresponding to the para-substituted aromatic system.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 412.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇ClN₇O.
- Fragmentation pattern :
- Loss of the 4-chlorophenyl group (m/z 315.0).
- Cleavage of the piperidine-carboxamide bond (m/z 198.1).
Comparative Analysis with Analogous Triazolopyridazine Derivatives
The structural and electronic effects of substituents on triazolopyridazine derivatives profoundly influence their physicochemical and biological properties:
Substituent Position :
- 4-Chlorophenyl vs. 2-Chlorobenzyl : The para-chloro substitution in this compound enhances electronic delocalization compared to ortho-substituted analogs, potentially improving binding affinity to hydrophobic pockets in target proteins.
- Piperidine-3-carboxamide vs. Piperidine-4-carboxamide : Positioning the carboxamide at the third piperidine position (vs. fourth) alters the molecule’s dipole moment, affecting solubility and membrane permeability.
Triazolo Modifications :
- Unsubstituted triazolo cores (as in this compound) exhibit higher planarity and stronger π-stacking interactions compared to alkyl-substituted variants (e.g., 3-methyl or 3-isopropyl groups), which introduce steric hindrance.
Bioactivity Correlations :
Properties
Molecular Formula |
C17H17ClN6O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O/c18-13-3-5-14(6-4-13)20-17(25)12-2-1-9-23(10-12)16-8-7-15-21-19-11-24(15)22-16/h3-8,11-12H,1-2,9-10H2,(H,20,25) |
InChI Key |
KQGHHNGGDKRNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyridazine Core
Thetriazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation reactions. A representative pathway involves:
Step 1: Preparation of 6-chloro-triazolo[4,3-b]pyridazine (10 )
-
Reactants: 4-Amino-1,2,4-triazole (8 ) and ethyl acetoacetate
-
Conditions: Reflux in ethanol (78°C, 12 hr)
Step 2: Chlorination
Table 1: Optimization of Chlorination Conditions
| POCl₃ Equiv. | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 3.0 | 90 | 6 | 62 |
| 5.0 | 110 | 4 | 85 |
| 5.0 | 120 | 3 | 83 |
Piperidine Carboxamide Formation
The piperidine-3-carboxamide subunit is synthesized through:
Step 3: Nucleophilic substitution
-
Reactants: N-(4-chlorophenyl)piperidine-3-carboxylic acid with thionyl chloride (SOCl₂)
-
Conditions: Reflux in toluene (80°C, 3 hr) to form acyl chloride intermediate
Step 4: Amidation
-
Reactants: Acyl chloride intermediate with ammonia
-
Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hr
-
Yield: 78%
Final Coupling Reaction
The convergent step combines the triazolopyridazine and piperidine-carboxamide components:
Step 5: Buchwald-Hartwig Amination
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: 1,4-Dioxane
-
Conditions: 100°C, 24 hr under argon
-
Yield: 65%
Alternative Method: Nucleophilic aromatic substitution
-
Reactants: 6-Chlorotriazolopyridazine with piperidine-3-carboxamide
-
Conditions: NMP solvent, 120°C, 48 hr
-
Yield: 58%
Table 2: Coupling Method Comparison
| Method | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | 100 | 24 | 65 |
| Nucleophilic Substitution | None | 120 | 48 | 58 |
Reaction Optimization Studies
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, NMP) generally outperform ethers or hydrocarbons:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 71 |
| NMP | 32.2 | 68 |
| THF | 7.5 | 42 |
Data compiled from Evitachem technical reports
Temperature Gradients in Cyclization
Optimal cyclization occurs between 110–115°C:
Characterization and Quality Control
Spectroscopic Validation
Key Analytical Data for Final Product:
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O gradient) show ≥98% purity for optimized batches.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| POCl₃ | 12.50 | 4.2 |
| Pd₂(dba)₃ | 3,200 | 0.005 |
| NMP | 45.00 | 8.7 |
Waste Management Strategies
-
POCl₃ hydrolysis: Neutralization with NaOH to produce Na₃PO₄ (non-hazardous)
-
Palladium recovery: >92% via activated carbon filtration
Emerging Methodologies
Recent advances include:
-
Flow Chemistry Approaches: Reduced reaction times for chlorination steps (2 hr vs. 4 hr batch)
-
Enzymatic Amination: Pilot studies showing 40% yield without metal catalysts
Applications in Drug Development
While beyond the scope of preparation methods, it is noted that this compound serves as:
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Neuroprotective Effects
The 1,2,4-triazole framework is recognized for its neuroprotective properties. Compounds within this class have been studied for their ability to modulate neuroinflammatory responses and oxidative stress in neurodegenerative diseases . While direct studies on this specific compound are sparse, the implications of its structural components may provide avenues for research into neuroprotective applications.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of triazole-based compounds. The ability to modulate inflammatory pathways could position N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide as a candidate for treating inflammatory diseases . For example, related compounds have shown effectiveness in preclinical models of arthritis and other inflammatory conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the triazole ring or the piperidine moiety can lead to significant changes in biological activity. For instance:
- Substituents at the 6-position of the triazole ring have been associated with enhanced potency against certain cancer types.
- Alterations to the piperidine nitrogen can affect pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Anticancer Properties
A study investigating triazole derivatives revealed that modifications to the aromatic ring significantly impacted their anticancer activity. Compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 2: Neuroprotective Effects
In preclinical trials focusing on neurodegenerative diseases like Alzheimer's and Parkinson's disease, triazole derivatives exhibited protective effects against neuronal cell death induced by oxidative stress. These findings suggest that this compound could be further explored for neuroprotective applications .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The triazolopyridazine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its piperidine-3-carboxamide backbone and substituent positioning. Below is a detailed comparison with closely related analogs:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 3-methyl or 3-isopropyl groups on the triazolo ring (e.g., Analog 1 and 2) improve metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
- Halogenated aryl groups (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) enhance binding interactions with hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Piperazinecarboxamide derivatives (e.g., ) introduce additional hydrogen-bonding sites, which could improve solubility but reduce membrane permeability .
Pharmacological Data :
- Lin28-1632 (Analog 4) has been used at 80 µM concentrations in immersion-based assays to inhibit Lin28 proteins, suggesting that triazolopyridazine derivatives are viable scaffolds for RNA-binding protein modulation .
Synthetic Accessibility :
- Compounds with unsubstituted triazolo rings (e.g., Target Compound, Analog 3) are synthesized via fewer steps compared to substituted analogs, as shown in triazolopyridazine coupling reactions () .
Biological Activity
N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring, a triazolo-pyridazine moiety, and a chlorophenyl group. Its molecular formula is C17H17ClN6O, with a molecular weight of approximately 364.82 g/mol. The presence of the triazole and pyridazine rings suggests potential for diverse biological interactions.
Research indicates that compounds similar to this compound may act through various pathways:
- Inhibition of Kinases : Some derivatives have shown inhibitory activity against p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress .
- Modulation of Receptors : The compound may interact with adenosine receptors, influencing neurotransmission and potentially offering neuroprotective effects .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting strong potential as an anticancer agent .
- Antimicrobial Properties : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 31.25 µg/mL. This activity was attributed to the presence of the triazole moiety .
- Neuroprotective Effects : The compound was tested in models of neuroinflammation. It significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells, indicating a potential role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical structural components that influence biological activity:
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, similar compounds are synthesized via:
- Condensation : Reacting a chlorophenyl-substituted precursor with aminopyridazine derivatives under reflux conditions.
- Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the triazolo-pyridazine core .
- Carboxamide formation : Coupling the piperidine-3-carboxylic acid moiety with the triazolo-pyridazine intermediate using carbodiimide-based coupling agents.
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, CuI | DMF | 80–100°C | |
| Coupling | EDC, HOBt | DCM | RT |
Q. How can researchers characterize the purity and structural integrity of this compound?
Advanced analytical techniques are essential:
- HPLC : To assess purity (>98% by reverse-phase chromatography) and detect impurities (e.g., unreacted intermediates or degradation products) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the chlorophenyl, triazolo-pyridazine, and piperidine moieties.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related triazolo-pyridazine derivatives .
Q. What safety protocols are recommended for handling chlorinated intermediates during synthesis?
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and chemical goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the triazolo-pyridazine core?
Employ Design of Experiments (DoE) to systematically evaluate variables:
Q. Example DoE Table :
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Catalyst (mol%) | 2 | 10 | 5–7 |
| Temperature (°C) | 70 | 110 | 85–95 |
| Solvent | Toluene | DMF | DMF |
Q. How should contradictory biological activity data be analyzed for this compound?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic processing .
- Structural Analog Comparison : Compare with triazolo-pyridazine derivatives (e.g., antifungal vs. anticancer activity) to identify structure-activity relationships (SAR) .
Q. What strategies mitigate impurities in the final product?
- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or preparative HPLC with C18 columns.
- Impurity Profiling : Reference standards (e.g., triazolo-pyridazinone byproducts) can be synthesized and characterized for comparison .
- Process Control : Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points.
Q. How can computational modeling aid in target identification for this compound?
- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina to prioritize in vitro assays.
- ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and toxicity risks .
- Dynamic Simulations : MD simulations (e.g., GROMACS) assess binding stability with targets like PI3K or EGFR .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
